1-Boc-Oxindole-5-boronic acid

Descripción general

Descripción

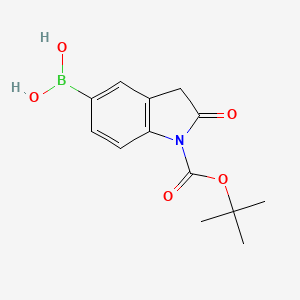

1-Boc-Oxindole-5-boronic acid is a boronic acid derivative that features an oxindole core with a boronic acid functional group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-Oxindole-5-boronic acid can be synthesized through various synthetic routes. One common method involves the borylation of 1-Boc-oxindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group at the 5-position enables efficient cross-coupling with aryl/heteroaryl halides. Key catalytic systems and conditions include:

-

Mechanistic Insight : The reaction proceeds via oxidative addition of the halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

-

Functional Group Tolerance : The Boc group remains intact under these conditions, as evidenced by NMR studies .

Transition-Metal-Catalyzed Borylation

While this compound is typically used as a boronic acid precursor, its synthesis often involves borylation of halooxindoles:

-

Key Observation : Cobalt catalysts (e.g., CoCl₂ with ligand L1) show enhanced selectivity for 5-position borylation .

Stability and Handling

-

Hydrolytic Sensitivity : The boronic acid group undergoes slow hydrolysis in aqueous media (t₁/₂ = 48 h at pH 7.4) .

-

Storage Recommendations : Stable for >6 months at −20°C under inert atmosphere .

Alternative Reaction Pathways

Aplicaciones Científicas De Investigación

1-Boc-Oxindole-5-boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Employed in the development of bioactive compounds and probes for biological studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-Boc-Oxindole-5-boronic acid primarily involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The oxindole core also contributes to the compound’s reactivity and potential biological activity .

Comparación Con Compuestos Similares

1-Boc-Indole-2-boronic acid: Similar in structure but with the boronic acid group at the 2-position instead of the 5-position.

1-Boc-5-methoxyindole-2-boronic acid: Features a methoxy group at the 5-position and a boronic acid group at the 2-position.

Uniqueness: 1-Boc-Oxindole-5-boronic acid is unique due to the specific positioning of the boronic acid group at the 5-position of the oxindole core. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other boronic acid derivatives.

Actividad Biológica

1-Boc-Oxindole-5-boronic acid is a boronic acid derivative characterized by an oxindole core, a boronic acid functional group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Antitubercular Activity

Research indicates that this compound possesses antitubercular properties. It has shown efficacy in inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is attributed to its ability to interfere with the bacterium's lipid metabolism, which is crucial for its survival and replication.

Antidiabetic Effects

The compound has also been investigated for its potential antidiabetic effects. Preliminary studies suggest that this compound can enhance insulin sensitivity and reduce blood glucose levels in animal models of diabetes. This effect may be linked to its interaction with insulin signaling pathways, although further research is needed to elucidate the exact mechanisms involved.

Antimalarial and Anticholinesterase Activities

Additionally, this compound has demonstrated antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Its mode of action appears to involve inhibition of key enzymes essential for parasite metabolism. Furthermore, it exhibits anticholinesterase activity, which could have implications for treating neurodegenerative diseases like Alzheimer’s disease by preventing the breakdown of acetylcholine.

Suzuki-Miyaura Coupling Reaction

The primary chemical reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction, where it acts as a coupling partner with aryl or vinyl halides in the presence of a palladium catalyst. This reaction is vital in organic synthesis for forming carbon-carbon bonds and is widely used in pharmaceutical chemistry.

Interaction with Biomolecules

At the molecular level, this compound interacts with various enzymes and proteins, influencing cellular signaling pathways and gene expression. These interactions are crucial for its biological activities, including antimicrobial and antidiabetic effects .

Table: Summary of Biological Activities

| Activity | Target | Mechanism | References |

|---|---|---|---|

| Antimicrobial | Various bacteria | Disruption of cell wall synthesis | |

| Antitubercular | Mycobacterium tuberculosis | Inhibition of lipid metabolism | |

| Antidiabetic | Insulin signaling pathways | Enhancement of insulin sensitivity | |

| Antimalarial | Plasmodium falciparum | Inhibition of essential metabolic enzymes | |

| Anticholinesterase | Acetylcholinesterase | Prevention of acetylcholine breakdown |

Clinical Studies

Recent clinical studies have focused on the combination therapies involving this compound alongside existing treatments for conditions such as cancer and diabetes. For instance, one study investigated its use in combination with bortezomib for treating aggressive lymphomas, showing promising results in overcoming drug resistance associated with pro-apoptotic proteins .

Another ongoing clinical trial aims to evaluate the safety and efficacy of this compound in patients with advanced sarcoma when combined with ixazomib, emphasizing its potential role in cancer therapy .

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3H-indol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(14(18)19)6-8(10)7-11(15)16/h4-6,18-19H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXKKSRXRLPRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C(=O)C2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681540 | |

| Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-64-8 | |

| Record name | [1-(tert-Butoxycarbonyl)-2-oxo-2,3-dihydro-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.